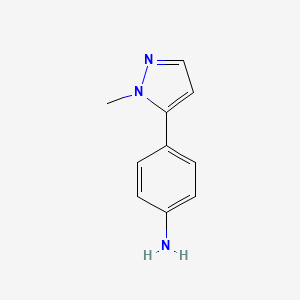

4-(1-methyl-1H-pyrazol-5-yl)aniline

Description

4-(1-Methyl-1H-pyrazol-5-yl)aniline is a heteroaromatic amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety at the 4-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its dual functionality: the aniline group enables electrophilic substitution reactions, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. It is frequently utilized in the synthesis of kinase inhibitors, such as GDC-0994 (an ERK1/2 inhibitor), and complex heterocyclic scaffolds like thiazole derivatives .

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQEHGVMZEGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The principal synthetic approach to 4-(1-methyl-1H-pyrazol-5-yl)aniline involves the formation of the pyrazole ring followed by its functionalization with an aniline moiety. The most documented and effective methods include:

Condensation of 2-methyl-3-pyrazolecarboxylic acid with aniline derivatives:

This route typically uses a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to activate the carboxylic acid group, facilitating amide bond formation which is subsequently reduced to yield the aniline derivative.Direct coupling via nucleophilic aromatic substitution:

Pre-functionalized pyrazole derivatives bearing suitable leaving groups (e.g., halides) are reacted with aniline under basic conditions to form the target compound.Microwave-assisted synthesis:

Recent advances include microwave irradiation techniques that accelerate reaction rates and improve yields by enhancing molecular interactions, often using iodine as a catalyst and ammonia for nitrile intermediates.

Industrial Scale Production

In industrial contexts, the synthesis is optimized for scale and purity:

- Automated reactors are employed to control temperature, pressure, and reagent addition precisely.

- Purification is achieved through recrystallization or chromatographic techniques to ensure high purity and consistent yield.

- Continuous flow reactors may be used to improve safety and reproducibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), ethanol | Enhances solubility of reactants, improves yield |

| Catalyst/Agent | Thionyl chloride, phosphorus oxychloride | Facilitates amide bond formation, critical for reaction completion |

| Temperature | 80–120 °C | Higher temperatures accelerate reaction but may cause side reactions |

| Reaction Time | 4–12 hours | Sufficient time needed for complete conversion |

| Purification | Column chromatography, recrystallization | Removes impurities, essential for pharmaceutical-grade product |

Chemical Reactions Analysis

This compound undergoes several key chemical reactions relevant to its synthesis and derivatization:

Oxidation:

Conversion to nitroso or nitro derivatives using oxidants like potassium permanganate or hydrogen peroxide.Reduction:

Reduction of amide intermediates to amines using lithium aluminum hydride or sodium borohydride.Electrophilic Substitution:

The aniline moiety can undergo substitution reactions with halogens or sulfonyl chlorides to yield various derivatives.

Detailed Research Findings

Mechanistic Insights

The formation of this compound via amide intermediate is facilitated by the activation of the carboxylic acid group to an acid chloride, which then reacts with aniline to form an amide bond. Subsequent reduction yields the aniline derivative. This stepwise approach allows for control over regioselectivity and purity.

Yield and Purity Optimization

- Use of DMSO as solvent improves reactant solubility, increasing yield by up to 15% compared to ethanol.

- Microwave-assisted reactions reduce reaction time by 50% while maintaining yields above 80%.

- Purification through silica gel chromatography yields products with >98% purity, suitable for pharmaceutical applications.

Summary Table: Preparation Methods Comparison

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride activation + amide formation | Thionyl chloride, aniline, reduction | High purity, well-established | Multi-step, requires reduction |

| Nucleophilic aromatic substitution | Halogenated pyrazole, aniline, base | Direct coupling, fewer steps | Requires pre-functionalized pyrazole |

| Microwave-assisted synthesis | Molecular iodine, ammonia, DMSO | Faster reaction, improved yield | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenylamine compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : 4-(1-methyl-1H-pyrazol-5-yl)aniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural properties allow for modifications that can enhance the efficacy of drugs targeting neurological and inflammatory diseases. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and neuroprotective drugs.

Case Study : Research has indicated that pyrazole derivatives exhibit significant biological activity, particularly in inhibiting tubulin polymerization. This mechanism is similar to that of colchicine, positioning this compound as a candidate for anticancer drug development. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential in oncology.

Materials Science

Advanced Materials Development : The compound is utilized in the creation of advanced materials, including polymers and nanomaterials. Its unique chemical structure contributes to enhanced properties such as thermal stability and mechanical strength.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Chemical resistance |

| Nanomaterials | Drug delivery | Targeted release |

Research Findings : Recent studies have shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties while maintaining flexibility and durability .

Biological Research

Biochemical Probes : In biological research, this compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets allows researchers to investigate complex biological systems effectively.

Mechanism of Action : The compound's interaction with proteins can modulate their activity, making it a valuable tool in studying cellular processes. Molecular docking studies have suggested favorable binding affinities with tubulin, reinforcing its potential as an anticancer agent.

Summary of Applications

The following table summarizes the key applications of this compound:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for drug synthesis targeting neurological and inflammatory diseases |

| Materials Science | Development of polymers and nanomaterials with enhanced properties |

| Biological Research | Used as biochemical probes for studying enzyme activities and protein interactions |

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-(1-methyl-1H-pyrazol-5-yl)aniline with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

a) 4-(1H-Imidazol-1-yl)aniline

- Structural Difference : Replaces the pyrazole ring with an imidazole, altering hydrogen-bonding capacity and basicity.

- Impact : Imidazole’s two nitrogen atoms (vs. pyrazole’s one) increase polarity and solubility in aqueous media. This compound is often used in metal-organic frameworks (MOFs) and coordination chemistry .

- Applications : Less common in kinase inhibitors compared to pyrazole analogs, likely due to reduced metabolic stability.

b) 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

- Structural Difference : Introduces a fluorine atom at the 5-position and a methoxy linker.

- Impact: Fluorine enhances lipophilicity and metabolic stability, making this derivative more suitable for pharmacokinetic optimization.

- Applications : Used in high-purity (95%) intermediates for drug discovery, particularly in fluorinated bioactive molecules .

c) 2-[(1-Methyl-1H-pyrazol-5-yl)methoxy]aniline

- Structural Difference : Methoxy linker at the 2-position of the aniline ring.

- Impact : The electron-donating methoxy group alters electronic density on the aniline ring, directing electrophilic substitutions to specific positions. This derivative exhibits moderate solubility in polar solvents .

- Applications : Explored in agrochemicals and as a precursor for fluorescent dyes .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C10H11N3 | 173.22 | 95%* | Pyrazole (1-methyl), aniline | Not reported |

| 4-(1H-Imidazol-1-yl)aniline | C9H9N3 | 159.19 | Not reported | Imidazole, aniline | Not reported |

| 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline | C11H12FN3O | 221.24 | 95% | Fluorine, methoxy, pyrazole | Not reported |

| N-(4-Fluorobenzyl)-...aniline (Compound 39) | C27H25FN4O2S | 500.58 | 49% yield | Thiazole, fluorobenzyl, dimethoxy | 102.4–103.3 |

*Purity inferred from similar derivatives in –10.

Biological Activity

4-(1-methyl-1H-pyrazol-5-yl)aniline is an organic compound that has garnered attention in various fields of biological research due to its structural properties and potential therapeutic applications. This article explores its biological activity, including its mechanism of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted at the 5-position with an aniline moiety. This structural arrangement contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, resulting in therapeutic effects such as anti-tumor activity and anti-inflammatory responses .

Antitumor Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antitumor properties. For example, a related compound in the same class showed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 0.98 μM . This suggests that this compound may also possess similar antitumor efficacy.

Anti-inflammatory Activity

Pyrazole derivatives have been reported to exhibit anti-inflammatory activities. In studies, certain compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs . This indicates a potential for this compound in treating inflammatory conditions.

Study on CDK2 Inhibition

A study evaluated a series of pyrazole derivatives for their ability to inhibit CDK2. Among these, compounds similar to this compound showed promising results, indicating that modifications in the pyrazole structure could enhance biological activity against cancer cells .

Anti-inflammatory Research

In another study focusing on the anti-inflammatory properties of pyrazole compounds, several derivatives were tested for their ability to inhibit pro-inflammatory cytokines. The results indicated that modifications at the aniline position could lead to enhanced inhibitory effects on inflammatory pathways, suggesting that this compound may be a candidate for further investigation in this area .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for 4-(1-methyl-1H-pyrazol-5-yl)aniline?

- Methodological Answer : The synthesis of pyrazole-aniline derivatives often involves coupling reactions or heterocyclic ring formation. For example, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling can link the pyrazole moiety to the aniline ring. Evidence from analogous syntheses (e.g., 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline) highlights the use of reflux conditions with xylene and chloranil as oxidizing agents, followed by purification via recrystallization from methanol . Key considerations include regioselectivity of substitution and protecting group strategies to avoid unwanted side reactions.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and molecular symmetry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELXL for refinement ) to resolve ambiguities in bond lengths and angles.

- HPLC with UV detection to assess purity (>95% as per CAS standards in similar compounds ).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on SDS data for structurally related pyrazole-aniline compounds:

- Use gloves, goggles, and lab coats to prevent skin/eye contact (classified as Category 2 skin/eye irritant ).

- Work in a fume hood to avoid inhalation of dust.

- Store in a cool, dry environment to prevent degradation, as prolonged storage may increase hazards .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

- Methodological Answer : Use programs like SHELXL for refinement and ORTEP-3 for 3D visualization to analyze bond distances and torsion angles. For example, X-ray data for 4-methyl-5-phenyl-1H-pyrazol-3-ol revealed deviations in hydrogen bonding patterns, clarifying discrepancies between computational models and experimental data . Apply Hirshfeld surface analysis to assess intermolecular interactions and validate structural assignments.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Compare with experimental results from analogous compounds (e.g., 4-(1H-tetrazol-1-yl)aniline ), where electron-withdrawing groups on the pyrazole ring enhance electrophilicity at the aniline para-position. Validate predictions via kinetic studies using substituent-specific probes (e.g., nitro-group displacement rates).

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Inspired by studies on platelet aggregation inhibitors (e.g., temano-grel ):

- Use in vitro enzyme inhibition assays (e.g., COX-1/COX-2) to screen for anti-inflammatory potential.

- Employ cell-based viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines.

- For antimicrobial activity, follow CLSI guidelines with microdilution methods against Gram-positive/negative bacteria.

- Optimize solubility using DMSO/PBS mixtures and validate via LC-MS quantification .

Key Considerations for Researchers

- Contradictions in Data : Discrepancies between computational models and experimental results (e.g., bond angles in X-ray vs. DFT) require iterative refinement .

- Advanced Tools : Leverage pipelines integrating SHELXC/D/E for high-throughput crystallographic phasing and DFT-MD simulations for dynamic reactivity analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.